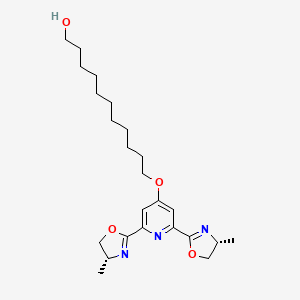
Copper(II) 4-amino-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) 4-amino-2-hydroxybenzoate is a coordination compound where copper is complexed with 4-amino-2-hydroxybenzoic acid. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both amino and hydroxy functional groups in the benzoate ligand allows for diverse chemical reactivity and coordination behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(II) 4-amino-2-hydroxybenzoate can be synthesized through the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with 4-amino-2-hydroxybenzoic acid in an aqueous or alcoholic medium. The reaction typically involves dissolving the copper(II) salt in water or ethanol and then adding the 4-amino-2-hydroxybenzoic acid solution slowly with constant stirring. The mixture is then heated to promote the formation of the complex, followed by cooling to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors with precise control over temperature, pH, and concentration to ensure high yield and purity of the product. The precipitated product is then filtered, washed, and dried under controlled conditions to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Copper(II) 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: The amino and hydroxy groups in the benzoate ligand can undergo substitution reactions with other nucleophiles or electrophiles.
Coordination Reactions: The compound can form coordination complexes with other ligands, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in modified benzoate ligands with different functional groups .
Aplicaciones Científicas De Investigación
Copper(II) 4-amino-2-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological molecules.
Medicine: Research has explored its use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other copper-based compounds
Mecanismo De Acción
The mechanism of action of Copper(II) 4-amino-2-hydroxybenzoate involves its interaction with biological molecules through coordination and redox reactions. The copper center can interact with proteins, DNA, and other biomolecules, leading to changes in their structure and function. This interaction can result in antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) 4-hydroxybenzoate: Similar structure but lacks the amino group, leading to different reactivity and applications.
Copper(II) 2-amino-4-hydroxybenzoate: Similar but with different positioning of functional groups, affecting its chemical behavior.
Copper(II) benzoate: Lacks both amino and hydroxy groups, resulting in different coordination chemistry and applications
Uniqueness
Copper(II) 4-amino-2-hydroxybenzoate is unique due to the presence of both amino and hydroxy functional groups, which provide versatile reactivity and coordination possibilities. This makes it suitable for a wide range of applications in various fields, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C14H12CuN2O6 |
|---|---|
Peso molecular |
367.80 g/mol |
Nombre IUPAC |
copper;5-amino-2-carboxyphenolate |
InChI |
InChI=1S/2C7H7NO3.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,9H,8H2,(H,10,11);/q;;+2/p-2 |
Clave InChI |
OJXKYCDQSWZKKQ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B12883884.png)
![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
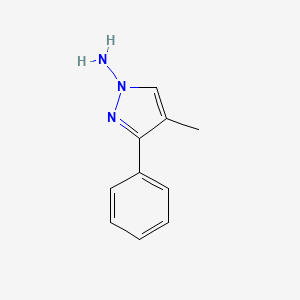
![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)

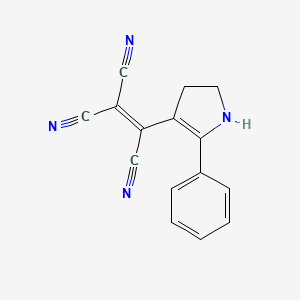

![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
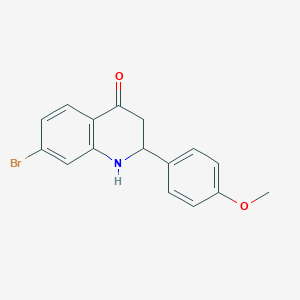
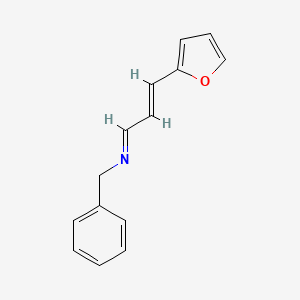
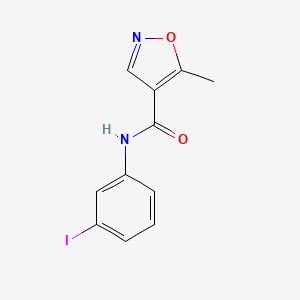
![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)
